Nifurvidine

Description

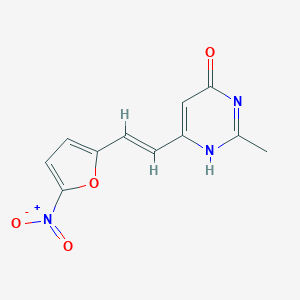

Structure

2D Structure

3D Structure

Properties

CAS No. |

1900-13-6 |

|---|---|

Molecular Formula |

C11H9N3O4 |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

2-methyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H9N3O4/c1-7-12-8(6-10(15)13-7)2-3-9-4-5-11(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |

InChI Key |

BRTOIRPXZSVHKA-NSCUHMNNSA-N |

SMILES |

CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |

Isomeric SMILES |

CC1=NC(=CC(=O)N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nifurvidine and Analogues

Strategies for the Chemical Synthesis of Nifurvidine and Related Pyrimidine-Containing Structures

Synthetic strategies for pyrimidine (B1678525) derivatives, including those related to this compound, frequently involve the cyclization of smaller, appropriately functionalized precursors. Common approaches utilize fragments containing carbon and nitrogen atoms to assemble the pyrimidine ring. researchgate.net One conventional method for synthesizing 5-cyanopyrimidine (B126568) derivatives involves a one-pot reaction of ethyl cyanoacetate, thiourea, and an aldehyde in ethanol. ekb.eg Alkaline catalysts such as sodium hydroxide, sodium ethoxide, sodium carbonate, or piperidine (B6355638) are often employed to facilitate these cyclization reactions under various conditions. ekb.eg

Another strategy involves the reaction of 2-thioxo pyrimidine derivatives. For instance, a chloro derivative can be obtained by reacting propargyl bromide with 2-thioxo pyrimidine, followed by reaction with phosphorous oxychloride and subsequent treatment with an appropriate benzyl (B1604629) azide. ekb.eg S-alkylation of 2-thioxo-pyrimidine with suitable halides is also a reported method for synthesizing pyrimidine derivatives. ekb.eg

The synthesis of imidazo[1,2-a]pyridines, a fused bicyclic system that can be incorporated into nitrofuran-tagged compounds, often involves the reaction of 2-aminoazines with α-haloketones. mdpi.comorganic-chemistry.org A facile two-step synthetic approach has been developed for 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines starting from 5-bromo-4-(furan-2-yl)pyrimidine. nih.gov This highlights the use of pre-formed pyrimidine cores that are subsequently functionalized with the nitrofuran moiety.

Exploration of Synthetic Pathways for this compound Derivatives

Synthetic pathways for this compound derivatives often involve modifying a core structure or incorporating the nitrofuran group into a pre-existing heterocyclic system. For example, the synthesis of novel pyrimidine derivatives containing a 5-nitrofurfural moiety has been reported. jptcp.com One pathway involved the reaction of N'-(3-oxobutanoyl)benzenesulfonohydrazide with aromatic aldehydes and urea (B33335) to yield tetrahydropyrimidine (B8763341) derivatives, which were then reacted with 5-nitro furfural. jptcp.com

Another approach to synthesize 5-nitrofuran-tagged heterocyclic compounds, including imidazo-fused azines, utilizes multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction. nih.gov This reaction typically involves a 2-aminopyridine, an aldehyde (such as 5-nitrofurancarboxaldehyde), and an isocyanide, leading to the formation of the fused ring system with the nitrofuran group already in place. nih.gov

Pathways to other nitrogen-containing heterocycles with potential for derivatization include the synthesis of pyrido[3,4-c]pyridazines, which can be obtained starting from pyridines, pyridazines, or other heterocycles. mdpi.com These diverse synthetic pathways demonstrate the flexibility in constructing the core heterocyclic structure and introducing the nitrofuran substituent at various positions.

Advanced Synthetic Techniques in this compound Analogue Design

Advanced synthetic techniques play a crucial role in the design and synthesis of complex this compound analogues, allowing for greater control over selectivity, yield, and the creation of diverse structures. While specific advanced techniques applied directly to this compound synthesis may not be extensively documented in the provided context, general advanced synthetic methodologies relevant to complex organic molecule synthesis and heterocyclic chemistry are applicable.

These techniques can include asymmetric synthesis, which is vital for creating molecules with specific stereochemistry using chiral catalysts, auxiliaries, or reagents. numberanalytics.com Flow chemistry offers advantages in terms of safety, efficiency, and control over reaction conditions, particularly for handling hazardous reagents or reactions requiring precise parameter management. numberanalytics.com Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto a core structure, a technique applied in the synthesis of substituted imidazo[1,2-a]pyridines. acs.org Multicomponent reactions, as seen with the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov The use of organometallic reagents and modern chromatographic purification methods are also fundamental in advanced synthesis. numberanalytics.comku.dk

Furthermore, computational methods, such as quantum chemical calculations, are being explored to predict and explore potential synthetic pathways for target molecules, which can guide experimental design in the synthesis of complex derivatives. rsc.org

Chemical Characterization Methods in this compound Synthetic Research

Rigorous chemical characterization is essential to confirm the structure and purity of synthesized this compound and its analogues. A range of spectroscopic and analytical techniques are routinely employed in synthetic research.

Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), which provides detailed information about the hydrogen and carbon frameworks of the molecule. nih.govplos.orgnih.gov Chemical shifts, splitting patterns, and integration values in NMR spectra are used to confirm the identity and connectivity of atoms. unito.it

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is used to determine the molecular weight and elemental composition of the synthesized compounds, as well as to identify fragments that provide structural clues. nih.govnih.govnih.gov

Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups within the molecule based on characteristic absorption frequencies. plos.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which is particularly relevant for conjugated systems like those containing nitroaromatic or nitrofuran moieties. plos.org

In addition to spectroscopic methods, techniques like melting point determination, Thin Layer Chromatography (TLC) for monitoring reaction progress and assessing purity, and column chromatography for purification are standard practices in synthetic organic chemistry involving compounds like this compound derivatives. ku.dkmdpi.com Single-crystal X-ray diffraction can provide definitive three-dimensional structural information when suitable crystals are obtained. plos.orgnih.gov

These characterization methods collectively ensure the successful synthesis and structural confirmation of this compound and its various analogues.

Preclinical Biological Activity Studies of Nifurvidine

In Vitro Efficacy Research in Target Pathogen Systems

In vitro studies are crucial for determining the direct effects of an antimicrobial agent on microorganisms in a controlled laboratory setting. nih.govwoah.org These assays help to define the spectrum of activity and the concentrations required to inhibit or kill pathogens. nih.govwoah.orgwikipedia.org

Evaluation of Antimicrobial Spectrum against Relevant Microorganisms

Nifurvidine is recognized among the 5-nitrofuran derivatives that exhibit antibacterial activity. mdpi.com This class of compounds has demonstrated potency against a range of pathogenic Gram-positive and Gram-negative bacteria, including species from the genera Escherichia, Klebsiella, Enterobacter, Salmonella, Shigella, and Vibrio. mdpi.com However, they are generally not effective against infections caused by Proteus species and Pseudomonas aeruginosa. mdpi.com While specific detailed data on the minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) of this compound against a broad panel of relevant microorganisms were not extensively detailed in the provided sources, its inclusion within the group of nitrofurans used for controlling Salmonella choleraesuis in swine highlights its relevance against this specific bacterial pathogen. mdpi.comnih.gov

Antiprotozoal Activity Investigations, with a Focus on Coccidian Protozoa

Beyond its antibacterial properties, this compound and other nitrofurans also demonstrate antiprotozoal effects. mdpi.com Specifically, this compound has been mentioned in the context of coccidian protozoa. researchgate.net Coccidiosis, caused by Eimeria species, is a significant parasitic disease affecting various animals, including poultry and ruminants. nih.govshreejipharmainternational.comunair.ac.idfrontiersin.orgfrontiersin.organimbiosci.orgveterinaryworld.orgcabidigitallibrary.org While detailed in vitro studies specifically on this compound's activity against Eimeria species were not provided, the classification of nitrofurans as having antiprotozoal effects and the mention of this compound in relation to coccidian protozoa suggest potential efficacy against these parasites. mdpi.comresearchgate.net Other compounds are known to be used as coccidiostats, such as dinitolmide (B635) and amprolium, which prevent coccidiosis infections. wikipedia.orgwikipedia.org

Cellular Efficacy Assays in Controlled Experimental Settings

Cellular efficacy assays are utilized to evaluate the activity of compounds within a cellular context, which can provide insights into a drug's ability to penetrate cells and exert its effects. nih.gov These assays can involve monitoring various parameters, such as cell viability, metabolic activity, or the inhibition of pathogen replication within host cells. nih.govtandfonline.comnih.govtandfonline.com While the provided information broadly discusses the mechanism of action of nitrofurans involving biotransformation within cells mdpi.com, specific details regarding controlled experimental cellular efficacy assays conducted with this compound were not extensively described in the provided search results. However, studies on other nitrofuran derivatives have utilized cellular assays, such as the XTT reduction assay to quantify the metabolic activity of biofilms tandfonline.comnih.govtandfonline.com, indicating that such methodologies are relevant in the preclinical evaluation of this class of compounds.

In Vivo Preclinical Efficacy Modeling in Animal Systems

In vivo preclinical efficacy studies are essential for evaluating the effectiveness of a compound in living organisms, providing data on its activity within a complex biological system and against actual infections.

Assessment of Efficacy in Animal Models of Infection, e.g., Salmonella choleraesuis in Swine

This compound has been specifically mentioned for its use in controlling Salmonella choleraesuis in swine. mdpi.comnih.gov Salmonella choleraesuis is a significant bacterial pathogen in pigs, causing salmonellosis, which can manifest as enterocolitis or septicemia. nih.govfrontiersin.orgporkgateway.orgmsdvetmanual.com The inclusion of this compound among the nitrofurans used for this purpose indicates that preclinical studies, likely in swine models of Salmonella choleraesuis infection, have been conducted to assess its efficacy. mdpi.comnih.gov These models typically involve experimental infection of pigs with Salmonella choleraesuis to replicate the disease observed in natural outbreaks. nih.govporkgateway.org While detailed outcomes of specific this compound studies in this model were not provided, its listing as a control agent suggests positive efficacy findings in such in vivo settings. mdpi.comnih.gov

Exploration of Other Preclinical Efficacy Models for Nitrofuran Derivatives

Methodological Considerations for In Vivo Preclinical Efficacy Studies

Information specifically detailing the methodological considerations for in vivo preclinical efficacy studies of the chemical compound this compound, including specific research findings and data tables relevant to these methodologies, was not found in the conducted searches.

Preclinical in vivo efficacy studies generally involve evaluating the potential therapeutic effects of a compound in living organisms, typically animal models, before human trials are conducted princeton.edunih.gov. These studies are crucial for assessing how a compound behaves in a complex biological system and whether it demonstrates the desired activity against a particular disease or condition nih.goviitri.orgprobiocdmo.com.

Methodological considerations in such studies are critical for ensuring the reliability, reproducibility, and translational potential of the findings nih.govnih.gov. Key aspects typically include the selection of appropriate animal models that best mimic the human disease state, the design of the study to minimize bias (e.g., through randomization and blinding), the determination of relevant endpoints to measure efficacy, and the statistical methods used for data analysis nih.govresearchgate.netarriveguidelines.orgresearchgate.net. The route and frequency of administration, the duration of the study, and the sample size are also significant methodological factors influencing the outcome and interpretation of in vivo efficacy studies nih.govnih.gov.

The field of preclinical in vivo research is continuously evolving, with increasing emphasis on improving study design rigor and exploring alternatives to traditional animal models, such as New Approach Methodologies (NAMs), to enhance the predictability of preclinical findings for human outcomes marinbio.comdiaglobal.orgfda.gov.

Due to the absence of specific data on this compound's in vivo preclinical efficacy study methodologies in the search results, a detailed discussion with specific findings and data tables for this compound in this section cannot be provided.

Molecular Mechanism of Action Research for Nifurvidine

Elucidation of Biotransformation Pathways and Active Metabolite Formation

Biotransformation is a metabolic process that alters the chemical structure of compounds, primarily occurring in the liver but also in other tissues. nih.gov This process can lead to the formation of inactive, active, or even toxic metabolites. nih.gov For nitrofuran derivatives, the biotransformation pathway involves the reduction of the nitro group. mdpi.com This reduction can lead to the formation of reactive intermediates, which are considered the active metabolites responsible for their antibacterial activity. While specific detailed biotransformation pathways and active metabolite formations for nifurvidine were not extensively detailed in the search results, the general principle for 5-nitrofurans involves the reduction of the nitro group to form reactive species. mdpi.com

Role of Nitroreductase (NTR) Enzymes in this compound's Activation

Nitroreductase (NTR) enzymes play a crucial role in the activation of nitrofuran compounds. mdpi.com These enzymes catalyze the reduction of the nitro group, which is the key step in generating the active intermediates. mdpi.com NTRs are found in various bacteria and are important for the detoxification of nitro-containing compounds. nih.gov The activation of nitrofurans can occur via two routes: a two-electron reduction mediated by type I nitroreductases or a one-electron pathway catalyzed by type II enzymes. nih.gov In bacteria, the type I system is particularly significant for the selectivity of nitrofuran antibiotics. nih.gov Studies on other nitrofuran prodrugs, like nifurtimox, have shown that activation by type I nitroreductases leads to the formation of toxic products, such as unsaturated open-chain nitriles. nih.gov This highlights the critical role of NTR enzymes in mediating the biological effects of this class of compounds.

Investigation of Downstream Molecular and Cellular Effects

Following activation by nitroreductases, the reactive intermediates formed from this compound are understood to interfere with various essential bacterial processes. While specific studies on this compound's downstream effects were not prominently found, the mechanism of action for nitrofuran antibiotics in general involves the reactive metabolites interacting with and damaging bacterial ribosomal proteins, DNA, RNA, and enzymes involved in cell wall synthesis and aerobic energy metabolism. mims.com This broad attack on multiple cellular targets leads to the inhibition of vital biochemical processes required for bacterial growth and survival. mims.com The molecular and cellular effects ultimately result in either bacteriostatic or bactericidal activity, depending on the concentration and the susceptibility of the organism. wikipedia.org

Comparative Mechanistic Analysis with Other 5-Nitrofuran Analogues

This compound belongs to the class of 5-nitrofuran derivatives, which includes other well-known antibacterial agents such as nitrofurantoin (B1679001) and furazolidone. nih.gov The core mechanism of action involving the reductive activation of the 5-nitro-2-furyl moiety by bacterial nitroreductases is common across this class. mdpi.com However, variations in the side chains attached to the nitrofuran core can influence their pharmacokinetic properties, spectrum of activity, and potentially the specific downstream targets or the efficiency of activation by different bacterial NTRs. For instance, nitrofurantoin is primarily used for urinary tract infections and is active against a majority of urinary pathogens, particularly E. coli. mims.comwikipedia.orgnih.gov Furazolidone has a broader spectrum, including activity against certain protozoa in addition to bacteria. wikipedia.orgwikidoc.org These differences in activity and therapeutic use likely stem from variations in their absorption, distribution, metabolism, and excretion profiles, as well as potential differences in their interaction with specific bacterial enzymes or cellular components after activation compared to this compound. nih.govmims.com The comparative analysis of their mechanisms emphasizes the shared fundamental principle of nitroreduction while acknowledging that structural differences can lead to distinct pharmacological profiles.

Identification and Characterization of Nifurvidine S Molecular Targets

Research on Direct Enzyme Interactions (e.g., Nitroreductases)

The mechanism of action for 5-nitrofuran analogues, including nifurvidine, is based on red-ox biotransformation. mdpi.comnih.gov The active form of these compounds is generated through the biological reduction of the nitro group to a hydroxylamino group. mdpi.comnih.gov This activation process is catalyzed by nitroreductase (NTR) enzymes. mdpi.comnih.gov Nitroreductases can be broadly categorized into two groups based on their cofactors, oxygen sensitivities, and product profiles. mdpi.comnih.gov The active metabolites generated by NTRs are responsible for the cytotoxic effects of these compounds. mdpi.comnih.gov While the general mechanism involving nitroreductases is established for 5-nitrofuran derivatives, specific detailed research focusing solely on the direct interaction of this compound with particular nitroreductase enzymes was not extensively available in the search results. However, the principle of NTR-catalyzed activation is a fundamental aspect of the activity of this class of compounds. mdpi.comnih.gov

Analysis of Protein Binding Sites and Ligand-Target Interactions

Understanding protein binding sites and ligand-target interactions is crucial for elucidating the molecular mechanisms of drug action. volkamerlab.orgbiotech-asia.org These interactions primarily involve non-covalent forces between the ligand and the protein's binding pocket. volkamerlab.org Computational methods, such as those involving the analysis of protein structures and the prediction of binding sites, are employed to study these interactions. ki.sineurosnap.aibenevolent.comweizmann.ac.il Techniques like chemical shift mapping in NMR spectroscopy can provide information about the specific protein residues involved in direct interaction with a ligand. nih.gov

While the importance of protein binding sites and ligand-target interactions in drug action is well-recognized, specific detailed information regarding the precise protein binding sites of this compound and its detailed ligand-target interactions was not prominently featured in the search results beyond its classification as a nitrofuran derivative with antibacterial properties. mdpi.com The general understanding is that the activated form of this compound, generated via nitroreductases, would then interact with cellular components, likely proteins or DNA, to exert its effects. However, the exact nature of these interactions at the atomic or residue level was not detailed in the provided search snippets.

Identification of Cellular Pathways Modulated by this compound

The modulation of cellular pathways by a compound is indicative of its biological effects. For 5-nitrofuran derivatives, the mechanism of action is linked to the reduction of the nitro group by nitroreductases, leading to the formation of reactive intermediates. mdpi.comnih.gov These intermediates can then interact with various cellular components, potentially disrupting essential cellular processes and pathways. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Nifurvidine Analogues

Systematic Modification of Nifurvidine Scaffold and Correlation with Biological Potency

Systematic modifications of the 5-nitrofuran scaffold have revealed key structural elements that are essential for the biological activity of this class of compounds, including this compound. The presence of the nitro group at the 5-position of the furan (B31954) ring is consistently reported as a critical determinant for their antibacterial properties. nih.gov The mechanism of action is believed to involve the enzymatic reduction of this nitro group within the target microorganism, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules, including DNA. nih.govresearchgate.net

Variations in the substituent at the 2-position of the furan ring, which in this compound is a complex side chain, significantly modulate the biological potency and spectrum of activity. Studies on various 5-nitrofuran derivatives have demonstrated that alterations in this side chain influence factors such as solubility, cell permeability, and interaction with the active site of bacterial nitroreductases. For instance, the introduction of different hydrazide or oxadiazole moieties at this position has been shown to result in a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the impact of substitutions on the 5-nitrofuran ring on antibacterial activity, based on findings from related derivatives.

| Modification Site | Substituent Type | Effect on Biological Potency | Reference |

| 5-Position of Furan Ring | Removal or replacement of the nitro group | General loss of antibacterial activity. | nih.gov |

| 2-Position of Furan Ring | Varied hydrazide side chains | Significant modulation of antibacterial spectrum and potency. | nih.gov |

| 2-Position of Furan Ring | Introduction of oxadiazole moieties | Altered activity profiles against different bacterial strains. | nih.gov |

| Substituents on the side chain | Hydrophobic groups (e.g., butyl) | Can enhance activity against specific strains like S. aureus. | nih.gov |

Identification of Pharmacophore Models Critical for this compound's Efficacy

A pharmacophore model for a class of drugs outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 5-nitrofuran derivatives like this compound, the key pharmacophoric features can be inferred from their common structural elements and the mechanism of action.

The essential components of the pharmacophore for this class of antibacterial agents include:

A hydrogen bond acceptor: The nitro group at the 5-position is a strong electron-withdrawing group and a key hydrogen bond acceptor. This feature is crucial for the initial binding to the bacterial nitroreductase enzyme.

An aromatic ring system: The furan ring itself provides a rigid scaffold.

Quantitative structure-activity relationship (QSAR) studies on 5-nitrofuran derivatives have further refined this understanding by identifying specific physicochemical properties that correlate with antibacterial activity. nih.govacs.orgaimspress.com

Stereoelectronic Requirements for Optimized Activity

The biological activity of 5-nitrofuran derivatives is highly dependent on their stereoelectronic properties. The reduction of the 5-nitro group is a key activation step, and therefore, the electronic properties of the entire molecule, which can be influenced by substituents, play a critical role.

QSAR studies have indicated that the antibacterial potency often shows a negative correlation with the reduction potential of the nitro group. nih.govacs.org This suggests that while reduction is necessary, it should not be the rate-determining step for optimal activity. The electronic nature of the substituents on the furan ring and the side chain can modulate this reduction potential. Electron-withdrawing groups elsewhere in the molecule can facilitate the reduction of the nitro group, which can sometimes, but not always, lead to increased activity.

The stereochemistry of the side chain at the 2-position is also a significant factor. The specific spatial arrangement of atoms can influence how the molecule fits into the active site of the target enzyme, thereby affecting its inhibitory potency.

Rational Design Principles Derived from SAR for Enhanced Activity

Based on the accumulated SAR data for the 5-nitrofuran class, several rational design principles can be formulated to guide the synthesis of new analogues with potentially enhanced efficacy:

Retention of the 5-Nitro Group: The 5-nitrofuran core is the primary pharmacophore and should be retained.

Strategic Modification of the 2-Position Side Chain: This position offers the most significant opportunity for optimization. The design of novel side chains should aim to:

Improve interaction with the target nitroreductase enzymes.

Enhance cell permeability to reach the intracellular target.

Modulate the electronic properties of the molecule to achieve an optimal reduction potential.

Introduce functionalities that could target other bacterial processes for a potential multi-target approach.

Consideration of Physicochemical Properties: Properties such as hydrophobicity and electronic effects of the substituents should be carefully considered, as they have been shown to influence antibacterial activity. nih.gov For example, increasing the hydrophobicity of the side chain has, in some cases, led to improved activity against certain resistant strains. nih.gov

The application of these principles, supported by computational modeling and QSAR studies, can facilitate a more targeted and efficient discovery of next-generation 5-nitrofuran antibacterial agents with improved potency and a broader spectrum of activity.

Computational and in Silico Approaches in Nifurvidine Research

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) is a technology-driven approach that utilizes computational methods to facilitate the discovery, design, and optimization of potential drug candidates. ijpsjournal.com CADD encompasses various techniques aimed at understanding how molecules interact with biological targets. ijpsjournal.comnih.gov It can significantly accelerate the drug development timeline and improve the success rate by focusing on promising candidates early in the process. ijpsjournal.com

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein, to design or identify new ligands that can bind to it with high affinity and specificity. ijpsjournal.comgardp.orgdrugdiscoverynews.commdpi.comnih.govnih.gov By understanding the target's binding site, researchers can computationally design molecules that are complementary in shape and chemical properties. gardp.orgdrugdiscoverynews.com Techniques like molecular docking are central to SBDD, predicting the binding orientation and strength of a ligand to a target. gardp.orgmdpi.com

Ligand-Based Drug Design (LBDD) Approaches

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is not available. biosolveit.degardp.orgsygnaturediscovery.comnih.gov This approach utilizes information from known active molecules (ligands) that bind to the target to infer the structural and chemical features required for activity. biosolveit.degardp.orgnih.gov Methods such as pharmacophore modeling and QSAR fall under LBDD, aiming to identify common features among active ligands that are essential for their biological activity. mdpi.comnih.govnih.gov

Molecular Docking and Simulation Studies for Nifurvidine and Its Targets (General Context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a specific binding site on a target protein. gardp.orgmdpi.comeuropeanreview.orgnih.gov This method helps in understanding the molecular interactions between the ligand and the target, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.govmdpi.com Molecular dynamics simulations, on the other hand, provide a more dynamic view of these interactions over time, accounting for the flexibility of both the ligand and the target protein. gardp.orgnih.gov These simulations can offer insights into the stability of the ligand-target complex and the conformational changes that occur upon binding.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Compounds (General Context)

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its biological activity. mdpi.comyoutube.comyoutube.comnih.govnih.gov These models can be derived from the structure of the target (structure-based) or from a set of active ligands (ligand-based). mdpi.comnih.gov Pharmacophore models are then used in virtual screening to search large databases of chemical compounds to identify molecules that possess similar features and are therefore likely to be biologically active. mdpi.comyoutube.comyoutube.comnih.govyoutube.com This allows for the rapid identification of potential new drug candidates with similar activity profiles. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (General Context)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical model that correlates the structural and physicochemical properties of a series of compounds with their biological activity. mdpi.comnih.govnih.govyoutube.com By analyzing a set of compounds with known activities, QSAR models can identify which molecular descriptors are most influential in determining the activity. nih.govnih.govyoutube.com These models can then be used to predict the activity of new, untested compounds, guide the synthesis of novel derivatives with improved properties, and understand the structural requirements for optimal activity. nih.govnih.govyoutube.comyoutube.com

Predictive Computational Models for this compound's Preclinical Pharmacodynamics (General Context)

Predictive computational models are increasingly used in preclinical research to forecast the pharmacodynamic properties of drug candidates, such as their efficacy and mechanism of action, before extensive experimental testing. harvard.eduinsilicotrials.comeujournal.orgmdpi.comnih.gov These models can integrate various types of data, including in vitro assay results, omics data, and information on biological pathways, to simulate the drug's effects on biological systems. eujournal.orgmdpi.com While the search results mention predictive computational models for preclinical pharmacodynamics in a general sense and in the context of other diseases or drug types, specific applications to this compound were not found. harvard.eduinsilicotrials.commdpi.comnih.govnih.govdndi.org The development of such models for this compound would involve integrating available biological data on its activity and potential targets to predict its in vivo behavior and effects.

Future Directions and Emerging Research Avenues for Nifurvidine

Exploration of Novel Biological Applications Based on Preclinical Findings

Preclinical research on nitrofuran derivatives has revealed a range of biological activities beyond their traditional use as antibacterials and coccidiostats. While specific preclinical findings for novel applications of Nifurvidine were not prominently detailed in the search results, the broader class of nitrofurans is being investigated for diverse therapeutic potentials. For instance, some nitrofuran compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Studies have identified 5-nitrofuran derivatives with potent antituberculosis activity, inhibiting targets like arylamine N-acetyltransferase (NAT) in mycobacteria. This suggests a potential avenue for exploring this compound or its analogs for antitubercular activity.

Furthermore, research into the mechanism of action of nitrofurans, which involves red-ox biotransformation catalyzed by microbial nitroreductases, highlights the potential for targeting specific enzymatic pathways in various pathogens. The multi-activity nature of nitrofurans, effective under both aerobic and anaerobic conditions, also contributes to their potential for repurposing against different diseases. Future preclinical studies on this compound could focus on evaluating its activity against a wider spectrum of pathogens, including antibiotic-resistant bacteria and parasites, based on the known activities of related nitrofuran compounds.

Strategies for Overcoming Microbial Resistance in Nitrofuran Compounds

Microbial resistance poses a significant challenge to the continued efficacy of antimicrobial agents, including nitrofurans. Resistance to nitrofurantoin (B1679001), a well-known nitrofuran, often develops through mutations in the genes encoding nitroreductase enzymes, such as nfsA and nfsB, which are crucial for activating the drug. Mutations in the ribE gene, involved in riboflavin (B1680620) biosynthesis (a cofactor for nitroreductases), have also been linked to nitrofurantoin resistance. Additionally, efflux pumps can contribute to reduced susceptibility by actively transporting the drug out of the bacterial cell.

Strategies to overcome nitrofuran resistance are actively being researched. These include the chemical modification of nitrofuran structures to circumvent resistance mechanisms or enhance activity against resistant strains. Designing compounds that are less reliant on specific nitroreductases for activation or that can evade efflux pumps are potential approaches. Research also focuses on understanding the genetic basis of resistance and developing methods for early detection of resistant strains. For this compound, future research could involve investigating its susceptibility to known nitrofuran resistance mechanisms and developing structural modifications to mitigate the development or impact of resistance.

Advanced Computational Modeling and Artificial Intelligence in this compound Drug Discovery

Computational modeling and artificial intelligence (AI) are increasingly valuable tools in drug discovery, offering efficient ways to screen potential compounds, predict their properties, and design novel molecules. These in silico methods can complement traditional experimental approaches, potentially accelerating the identification and optimization of nitrofuran derivatives like this compound.

Computational techniques such as molecular docking can predict the binding affinity of compounds to target proteins, including the nitroreductases responsible for activating nitrofurans. Quantitative structure-activity relationship (QSAR) models can help correlate chemical structures with biological activity, guiding the design of more potent analogs. AI and machine learning algorithms can analyze large datasets of chemical structures and biological data to identify patterns and predict the potential efficacy and toxicity of new compounds. While specific applications of advanced computational modeling and AI for this compound were not detailed, these tools can be applied to study its interactions with target enzymes, predict its pharmacokinetic properties, and design novel derivatives with improved characteristics. Induced-fit docking (IFD) modeling has been applied to study the targeting of nitrofuran-associated biological targets by new nitrofuran compounds.

Design of Hybrid Compounds Incorporating Nitrofuran Moiety

The design of hybrid compounds, which combine the nitrofuran structure with other pharmacologically active moieties, represents a promising strategy to enhance efficacy, broaden the spectrum of activity, or overcome resistance. This approach leverages the known activity of the nitrofuran "warhead" while potentially introducing new mechanisms of action or improving pharmacokinetic properties through the appended molecule.

Research has explored the synthesis of hybrid nitrofuran complexes to minimize side effects and increase treatment efficiency. Examples include nitrofuran-1,3,4-oxadiazole hybrids that have been evaluated as antitubercular agents. Other studies have designed nitrofuran-isatin molecular hybrids and evaluated their antibacterial and antifungal activities. The rationale behind designing such hybrids is to create synergistic effects or target multiple pathways in pathogens. For this compound, future research could involve synthesizing hybrid molecules where the nitrofuran core of this compound is linked to other compounds known for their antimicrobial activity or ability to circumvent resistance mechanisms.

Methodological Advancements in Preclinical Research for Nitrofuran Derivatives

Advancements in preclinical research methodologies are crucial for the efficient evaluation of new nitrofuran derivatives. These advancements include the development of more predictive in vitro models, sophisticated animal models of infection, and advanced techniques for studying drug metabolism and pharmacokinetics.

Improved in vitro susceptibility testing methods, including those for detecting heteroresistance, can provide a more accurate assessment of the potential clinical efficacy of nitrofuran compounds. The use of relevant bacterial strains, including recent clinical isolates with characterized resistance mechanisms, is essential for evaluating the ability of new derivatives to overcome resistance. Advanced imaging techniques and '-omics' technologies can provide deeper insights into the interaction of nitrofuran derivatives with pathogens and host cells at the molecular level. Preclinical studies evaluating the efficacy of nitrofuran derivatives against ESKAPE pathogens and M. tuberculosis have employed methods like disc diffusion tests and minimum inhibitory concentration (MIC) determinations. Methodological advancements in preclinical research for nitrofuran derivatives will likely focus on developing more efficient screening platforms, improving the predictability of animal models for human outcomes, and incorporating biomarkers to assess drug activity and potential toxicity earlier in the development process.

Q & A

Q. What are the key chemical and pharmacological properties of Nifurvidine that inform its anti-infective mechanisms?

this compound (C₁₁H₉N₃O₄) is a nitrofuran derivative with a molecular structure characterized by a 5-nitro-2-furyl vinyl group linked to a pyrimidinol backbone. Its anti-infective activity arises from nitro-reduction mechanisms, generating reactive intermediates that disrupt microbial DNA and metabolic pathways. The compound’s SMILES notation (CC1=NC(=O)C=C(N1)/C=C/C2=CC=C(O2)N+[O-]) highlights its conjugated system, critical for redox activity and target binding . Pharmacologically, it is classified as an antifungal, antitrichomonal, and antiprotozoal agent under FDA Unique Ingredient Identifier Y0G95D5K2W .

Q. How is this compound classified within international regulatory frameworks, and what implications does this have for preclinical research?

this compound is regulated as an anti-infective agent under the U.S. FDA’s Preferred Term and assigned harmonized tariff codes (e.g., HS 29349990). The European Medicines Agency categorizes it under XEVMPD Index SUB09282MIG, requiring compliance with Good Laboratory Practice (GLP) standards for preclinical studies. Researchers must adhere to these classifications to ensure regulatory alignment in toxicity testing, pharmacokinetic profiling, and cross-border collaboration .

Q. What standardized protocols should be followed for synthesizing and characterizing this compound in academic laboratories?

Synthesis should follow USP/NF guidelines for nitrofuran derivatives, emphasizing purity validation via HPLC (≥98% purity) and structural confirmation using NMR and mass spectrometry. For reproducibility, document reaction conditions (e.g., solvent systems, temperature) and characterize intermediates using IR spectroscopy to verify functional groups. Known compounds require literature cross-referencing, while novel derivatives demand elemental analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across antimicrobial susceptibility assays?

Discrepancies often arise from variations in microbial strains, assay media, or nitroreductase expression levels. To address this:

- Standardize protocols using CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) testing.

- Include internal controls (e.g., reference strains like E. coli ATCC 25922) and validate results via time-kill curve assays.

- Perform metabolomic profiling to assess strain-specific reductase activity impacting drug activation .

Q. What experimental designs are optimal for evaluating this compound’s synergy with β-lactam antibiotics against multidrug-resistant pathogens?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For in vitro models:

Q. How should researchers interpret conflicting data on this compound’s cytotoxicity in mammalian cell lines?

Contradictory cytotoxicity data may stem from differences in cell type (e.g., hepatic vs. renal lines), exposure duration, or metabolite accumulation. Mitigate this by:

- Conducting comparative studies using primary cells and immortalized lines.

- Measuring reactive oxygen species (ROS) and mitochondrial membrane potential via fluorescent probes.

- Cross-referencing cytotoxicity thresholds with FDA-approved nitrofurans (e.g., nitrofurantoin) to contextualize risk-benefit ratios .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in animal models?

Use nonlinear regression models (e.g., log-logistic curves) to estimate ED₅₀ values. For longitudinal studies, apply mixed-effects models to account for inter-individual variability. Include survival analysis (Kaplan-Meier plots) for efficacy endpoints and adjust for covariates like body weight and organ burden .

Q. How can genomic databases enhance target identification for this compound derivatives?

Leverage tools like KEGG and STRING to map microbial pathways inhibited by this compound (e.g., DNA repair, folate metabolism). Use CRISPR-Cas9 knockout libraries to identify resistance-associated genes and validate targets via heterologous expression in Saccharomyces cerevisiae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.